molecular formula C6H10O2 B13338410 3-Butenoic acid, 2,3-dimethyl- CAS No. 36598-04-6

3-Butenoic acid, 2,3-dimethyl-

Cat. No.: B13338410
CAS No.: 36598-04-6
M. Wt: 114.14 g/mol
InChI Key: DWSGWSOLRBKJSR-UHFFFAOYSA-N
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Description

3-Butenoic acid, 2,3-dimethyl- is an organic compound with the molecular formula C6H10O2. It is a derivative of butenoic acid, characterized by the presence of two methyl groups attached to the third carbon of the butenoic acid chain. This compound is known for its applications in organic synthesis and as a building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butenoic acid, 2,3-dimethyl- can be synthesized through a wet chemical reaction involving acetylene and methylacrolein. The reaction between acetylene and methylacrolein produces 2,3-dimethyl-3-butenal, which is then oxidized to form 3-Butenoic acid, 2,3-dimethyl- .

Industrial Production Methods

In industrial settings, the production of 3-Butenoic acid, 2,3-dimethyl- typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butenoic acid, 2,3-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butenoic acid, 2,3-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid biosynthesis, leading to the production of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butenoic acid, 2,3-dimethyl- is unique due to the presence of two methyl groups on the third carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

36598-04-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2,3-dimethylbut-3-enoic acid

InChI

InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3,(H,7,8)

InChI Key

DWSGWSOLRBKJSR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)C(=O)O

Origin of Product

United States

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